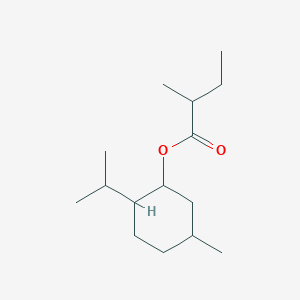

Menthyl isovalerate

Vue d'ensemble

Description

Méthodes De Préparation

La pseudothymine peut être synthétisée par condensation du dicétène avec de l'urée . Cette méthode est couramment utilisée en synthèse organique et en production industrielle. La réaction implique généralement l'utilisation d'un solvant tel que l'acétonitrile, l'eau et l'acide phosphorique, l'acide formique étant utilisé pour les applications compatibles avec la spectrométrie de masse .

Analyse Des Réactions Chimiques

Esterification of Menthol with Isovaleric Acid

Catalyst : p-Toluenesulfonic acid (TsOH)

Conditions :

-

Molar ratio (menthol:isovaleric acid:TsOH) = 1.0:1.08–1.1:0.015–0.03

-

Temperature: 105–125°C

-

Reaction time: 8 hours

Mechanism :

The reaction proceeds via acid-catalyzed esterification, with simultaneous azeotropic distillation of water to drive equilibrium toward ester formation. This method achieves 99.8% yield by minimizing side reactions and catalyst residue .

Hydroalkoxycarbonylation of Isobutylene

Catalyst System : Pd(OAc)₂, PPh₃, and TsOH

Conditions :

-

Pressure: 1.8–2.0 MPa CO

-

Temperature: 90–100°C

-

Reaction time: 3.5–4 hours

Mechanism :

Isobutylene reacts with CO and menthol in a single-step process:

This method eliminates multi-stage synthesis, achieving 94.9% yield with 100% regioselectivity .

Hydrolysis

This compound undergoes acid- or base-catalyzed hydrolysis to regenerate menthol and isovaleric acid:

Key Parameters :

-

Acidic Hydrolysis : TsOH or H₂SO₄ at 60–80°C (slow, requires excess water).

-

Basic Hydrolysis : NaOH/KOH in aqueous ethanol (faster, but menthol recovery is challenging due to solubility) .

Stability and Byproduct Formation

-

Thermal Stability : Decomposes above 260°C, producing CO₂, menthol, and isovaleric acid .

-

Catalyst Residues : Older methods using H₂SO₄/NaCl leave acidic byproducts requiring neutralization, contributing to environmental waste .

Industrial Optimization Trends

Recent advances focus on:

Applications De Recherche Scientifique

La pseudothymine a un large éventail d'applications en recherche scientifique :

Biologie : La pseudothymine a été étudiée pour ses effets régulateurs sur la synthèse des acides nucléiques.

Mécanisme d'action

Le mécanisme d'action de la pseudothymine implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'elle produisait un effet radioprotecteur prononcé in vivo, ce qui serait dû à sa capacité à moduler la synthèse des acides nucléiques et d'autres intermédiaires métaboliques .

Mécanisme D'action

The mechanism of action of pseudothymine involves its interaction with various molecular targets and pathways. It has been shown to produce a pronounced radioprotective effect in vivo, which is believed to be due to its ability to modulate the synthesis of nucleic acids and other metabolic intermediates .

Comparaison Avec Des Composés Similaires

La pseudothymine est similaire à d'autres dérivés de la pyrimidine tels que la thymine, la cytosine et l'uracile. Elle est unique par ses effets biologiques et ses applications spécifiques. Par exemple :

Uracile : Présente dans l'ARN, l'uracile s'apparie à l'adénine et participe au processus de transcription.

Les propriétés uniques de la pseudothymine, telles que ses effets anti-radiations et son rôle régulateur dans la synthèse des acides nucléiques, la distinguent de ces autres dérivés de la pyrimidine .

Activité Biologique

Menthyl isovalerate, also known as Validol, is the menthyl ester of isovaleric acid. This compound has garnered attention due to its various biological activities and applications in pharmacology and food industries. The following sections detail its synthesis, biological effects, safety assessments, and relevant case studies.

Synthesis of this compound

This compound can be synthesized through hydroalkoxycarbonylation of isobutylene with carbon monoxide and l-menthol. This method allows for a one-step synthesis that improves yield and reduces impurities compared to traditional two-step methods, which involve oxidation of isoamyl alcohol followed by esterification with l-menthol. The new synthesis method has shown a yield of approximately 75% with high regioselectivity .

Biological Activities

1. Pharmacological Effects

This compound exhibits several pharmacological effects:

- Sedative Effects : Validol is known for its calming effects on the nervous system, making it useful in treating conditions such as anxiety and light attacks of angina pectoris .

- Vasodilatory Properties : It has a moderate reflex vasodilating effect, contributing to its utility in cardiovascular therapies .

- Anti-nausea Applications : Validol is also used as an antiemetic for motion sickness .

2. Toxicological Profile

A comprehensive safety assessment has been conducted on this compound, focusing on its genotoxicity, reproductive toxicity, and skin sensitization potential:

- Genotoxicity : Studies indicate that this compound does not exhibit genotoxic properties when evaluated using analogs such as menthyl acetate. No significant increases in mutant colonies were observed in vitro .

- Reproductive Toxicity : Long-term studies have shown no adverse effects on reproductive organs in mice at various dosages, supporting the safety of this compound for human use .

- Skin Sensitization : Limited studies suggest a low potential for skin sensitization, similar to its analogs .

Study on Efficacy in Insomnia Treatment

A clinical trial investigated the efficacy of ZRAS capsules containing this compound among participants with insomnia. The study found that while the primary outcomes did not show significant differences compared to placebo, secondary outcomes indicated a reduction in sleep onset latency. The treatment was well-tolerated with no serious adverse events reported .

Safety Assessment Reports

The RIFM (Research Institute for Fragrance Materials) conducted a safety assessment on this compound, concluding that it poses minimal risk under current usage levels. The margin of exposure (MOE) was calculated to be adequate for developmental toxicity endpoints, reinforcing its safety profile when used as intended .

Data Summary Table

| Property | Details |

|---|---|

| Chemical Name | This compound (Validol) |

| CAS Number | 16409-46-4 |

| Appearance | Transparent, colorless liquid with a characteristic menthol aroma |

| Solubility | Slightly soluble in ethanol; practically insoluble in water |

| Key Biological Activities | Sedative effects, vasodilatory properties, anti-nausea applications |

| Safety Assessment | Non-genotoxic, low skin sensitization potential; adequate MOE for use |

Propriétés

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-6-12(5)15(16)17-14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHREPYEIHRUKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CCC1C(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866294 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53004-93-6, 16409-46-4 | |

| Record name | 5-Methyl-2-(1-methylethyl)cyclohexyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53004-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Validol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053004936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(isopropyl)-5-methylcyclohexyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is menthyl isovalerate and what is its molecular structure?

A1: this compound, also known as validol, is an ester formed by the condensation of menthol and isovaleric acid. [] Its molecular formula is C15H28O2 and its molecular weight is 240.38 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, infrared (IR) spectroscopy combined with Density Functional Theory (DFT) calculations using the B3LYP/6-31++G** force field has been used to characterize the structure of this compound. [] This analysis provided detailed information on bond lengths and vibrational frequencies.

Q3: How is this compound synthesized?

A3: this compound can be synthesized through several methods:

- Esterification of l-menthol and isovaleric acid: This reaction can be catalyzed by macroporous resin supported Ce4+. Optimal conditions for this synthesis include a catalyst amount of 2% (relative to the total mass of l-menthol and isovaleric acid), a 1:1.6 molar ratio of l-menthol to isovaleric acid, a reaction temperature of 120°C, and a reaction time of 6 hours. These conditions result in an 80% yield of this compound. []

- Hydrocarbalkoxylation of isobutylene: This method involves reacting isobutylene with carbon monoxide and menthol in the presence of a palladium-phosphine catalyst system like Pd(OAc)2 + PPh3 + p-CH3C6H4SO3OH. []

Q4: What are the applications of this compound?

A4: this compound is primarily known as an active component in the medication validol. [] Validol is used for its purported therapeutic effects, but more research is needed to fully understand its mechanism of action and efficacy.

Q5: Are there any analytical methods for determining the concentration of this compound?

A5: Yes, gas chromatography (GC) with flame-ionization detection has been successfully employed to determine the concentration of this compound in tablet dosage forms. [] This method utilizes n-octanol as an internal standard and a HP-FFAP (nitroterephthalic acid modified polyethylene glycol) fused silica capillary column for separation.

Q6: Has this compound been found in natural sources?

A6: Yes, this compound has been identified as a constituent in the essential oils of several plants, including:

- Tanacetum elburensis Mozaff: this compound constitutes 20.0% of the oil. []

- Tanacetum polycephalum subsp. duderanum: It represents 2.94% of the flower oil. []

- Blueberry seed oil: this compound is a principal constituent, accounting for 30.06% of the volatiles. []

Q7: Are there any known catalysts for the synthesis of this compound?

A8: Research indicates that macroporous resin-supported Ce4+ and palladium-phosphine complexes can effectively catalyze the synthesis of this compound. [, ] The Ce4+ catalyst can be recycled more than five times without significant loss of activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.